1-((3,4-dimethoxyphenyl)sulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(3,4-DIMETHOXYBENZENESULFONYL)-N,3,5-TRIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that includes a benzenesulfonyl group with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N,3,5-TRIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of 3,4-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHOXYBENZENESULFONYL)-N,3,5-TRIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
1-(3,4-DIMETHOXYBENZENESULFONYL)-N,3,5-TRIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N,3,5-TRIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE
- 1-(3,4-DIMETHOXYBENZENESULFONYL)-1H-IMIDAZOLE
- 2,3-DIMETHOXYBENZAMIDES
Uniqueness
1-(3,4-DIMETHOXYBENZENESULFONYL)-N,3,5-TRIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzenesulfonyl group with methoxy substituents and a pyrazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H23N3O6S2 |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C20H23N3O6S2/c1-14-20(31(26,27)22(3)16-9-7-6-8-10-16)15(2)23(21-14)30(24,25)17-11-12-18(28-4)19(13-17)29-5/h6-13H,1-5H3 |
InChI Key |
JDTXDVHJUFBDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C)S(=O)(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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